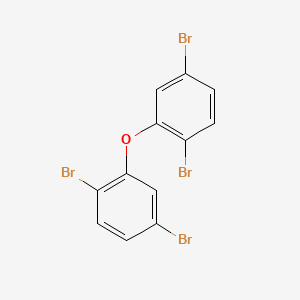

2,2',5,5'-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTHXJORUCZHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C=CC(=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879875 | |

| Record name | BDE-52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-24-6 | |

| Record name | 2,2',5,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U701KJZ1HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of Bde 85

Detection and Quantification in Diverse Environmental Matrices

Scientific studies have documented the presence of BDE-85 in various environmental compartments, highlighting its widespread distribution.

PBDEs can be released into the atmosphere from products that contain them and can travel long distances. nih.gov They are found in both the gas phase and adsorbed to airborne particulate matter. nih.gov The distribution between these two phases depends on the specific properties of the PBDE congener and environmental conditions.

In aquatic environments, PBDEs are typically found in low concentrations in water due to their hydrophobic nature. mdpi.com They have a tendency to adsorb to suspended particulate matter and accumulate in sediments, which act as a significant sink for these compounds. nih.govmdpi.com Studies have detected BDE-85 in freshwater and marine sediments, indicating its presence in these ecosystems. helcom.fi

Soil is considered a repository for atmospheric deposition of persistent organic pollutants like PBDEs. nih.gov The application of biosolids, the solid organic matter recovered from wastewater treatment, to agricultural land is another pathway for the introduction of PBDEs into terrestrial systems. usda.govnebiosolids.org Research has shown that the application of biosolids increases the concentration of PBDEs in soil. usda.gov

Due to its lipophilic (fat-loving) nature, BDE-85 can bioaccumulate in the tissues of living organisms. It has been detected in a variety of biota, including fish, marine invertebrates, and other wildlife. usda.govnih.govnih.gov Fish, in particular, are often used as biomonitors to assess the level of PBDE contamination in aquatic environments. nih.gov For instance, a study on freshwater fish in Czech rivers detected BDE-85 in all analyzed samples. nih.gov

Table 1: Detection of BDE-85 in Various Environmental Matrices

| Environmental Matrix | Detected (Yes/No) | Notes |

| Air | Yes | Found in both gas and particulate phases. nih.gov |

| Particulates | Yes | Adsorbed to airborne particles. nih.gov |

| Water | Yes | Generally in low concentrations. nih.gov |

| Sediment | Yes | Acts as a major sink for BDE-85. nih.govhelcom.fi |

| Soil | Yes | Receives BDE-85 from atmospheric deposition and biosolids application. nih.govusda.gov |

| Biosolids | Yes | A significant source of BDE-85 in terrestrial environments. usda.gov |

| Fish | Yes | Used as a biomonitor for aquatic pollution. nih.gov |

| Invertebrates | Yes | Bioaccumulation occurs in various invertebrate species. umweltprobenbank.de |

| Other Organisms | Yes | Detected in various wildlife species. umweltprobenbank.de |

Historical Trends and Geographic Distribution Patterns of BDE-85 Concentrations

The production and use of commercial penta-BDE and octa-BDE mixtures were phased out in many parts of the world, including North America and Europe, starting in 2004 due to concerns about their environmental persistence and potential toxicity. helcom.finih.gov This has led to a general decreasing trend in the concentrations of some PBDE congeners, including those found in the penta-BDE formulation, in various environmental compartments and in human tissues in some regions. nih.govnih.govbham.ac.uk

However, the historical use of these products has resulted in a global distribution of PBDEs. acs.org Higher concentrations are often found in more industrialized and populated areas. acs.org For example, North America has historically had some of the highest environmental and human body burdens of PBDEs. nih.govacs.org In contrast, some studies in remote locations, such as the Arctic, have shown increasing trends of certain PBDEs, which may be a result of long-range atmospheric transport. bham.ac.uk

A study of sediment cores from the Baltic Sea showed increasing levels of PBDEs from the mid-1940s to the 1990s. helcom.fi In Australian human serum samples collected between 2002 and 2013, concentrations of major PBDE congeners showed a significant decline, particularly in younger age groups. nih.gov

Primary and Secondary Sources and Release Pathways into the Environment

The primary source of BDE-85 in the environment is from the manufacturing, use, and disposal of products containing commercial penta-BDE flame retardant mixtures. nih.govnih.gov These products include polyurethane foams used in furniture and upholstery, electronics, and building materials. nih.gov

Primary Release Pathways:

Volatilization and Leaching: PBDEs are not chemically bound to the materials they are added to and can be released into the air and dust from consumer products during their service life. nih.gov

Manufacturing Emissions: Releases can occur during the production of PBDEs and the manufacturing of products containing them.

Waste Disposal: Landfills and recycling facilities for electronic and other waste are significant sources of PBDE release into the environment. nih.gov

Secondary Release Pathways:

Biosolids Application: Wastewater treatment plants receive PBDEs from various sources, and these compounds concentrate in the sludge. usda.gov The application of these biosolids to land introduces PBDEs into agricultural soils. usda.gov

Debromination of Higher Brominated PBDEs: There is evidence that more highly brominated PBDEs, such as deca-BDE (BDE-209), can break down in the environment through biotic and abiotic processes to form lower brominated congeners, which may include BDE-85. nih.govsludgenews.org

Environmental Transport and Partitioning Dynamics of Bde 85

Long-Range Environmental Transport Mechanisms of BDE-85

BDE-85, like other polybrominated diphenyl ethers (PBDEs), is subject to long-range environmental transport, allowing it to reach remote regions far from its original sources. nih.govresearchgate.net This transport is primarily facilitated by atmospheric processes. nih.govenvirocomp.com Due to their semi-volatile nature, PBDEs can exist in the atmosphere in both the gas phase and adsorbed to airborne particles. nih.govcopernicus.org This dual state is crucial for their long-distance travel; the gas-phase fraction can be transported by wind currents, while the particle-bound fraction can be carried over vast distances before being deposited. researchgate.netenvirocomp.com

The "cold trap" effect is a significant mechanism contributing to the accumulation of POPs like BDE-85 in colder regions. researchgate.net This phenomenon involves the volatilization of the chemical in warmer temperatures, atmospheric transport to cooler regions, and subsequent deposition. This cycle of "global fractionation" leads to the progressive movement of these compounds toward the poles. researchgate.netnih.gov The presence of PBDEs in remote environments such as the Arctic and in the sediment of remote lakes provides strong evidence of their capacity for long-range atmospheric transport. nih.govwashington.edu

The specific properties of BDE-85, such as its vapor pressure and octanol-air partition coefficient (KOA), influence its transport potential. While higher brominated ethers like deca-BDE tend to adsorb strongly to particles and have shorter transport distances, tetra- and penta-BDEs, a group that includes BDE-85, are more prone to long-range atmospheric transport. nih.gov

Inter-Compartmental Exchange and Partitioning Behavior

The movement and distribution of BDE-85 in the environment are governed by its partitioning between different environmental media, a process influenced by its chemical properties and the characteristics of the surrounding environment.

In the atmosphere, BDE-85 partitions between the gaseous phase and atmospheric particulate matter. nih.govdigitellinc.com This partitioning is a critical process that affects its atmospheric lifetime, transport distance, and deposition mechanisms. nih.govcopernicus.org The gas-particle partitioning coefficient (Kp) is a key parameter used to describe this distribution.

Several models have been developed to predict the gas-particle partitioning of PBDEs. nih.gov The octanol-air partition coefficient (KOA) is a fundamental parameter in these models. nih.govcopernicus.org For some PBDEs, the partitioning can be predicted well by equilibrium models when the logarithm of KOA is below a certain threshold. nih.gov However, for congeners like BDE-85, which are often found in a state of non-equilibrium, steady-state models that account for factors like wet and dry deposition of particles provide a more accurate prediction. copernicus.orgcopernicus.org

Studies have shown that the degree of bromination influences partitioning behavior. nih.gov In one study, BDE-85, along with other more brominated congeners, was classified as being in a non-equilibrium state in the atmosphere of Guangzhou, China. copernicus.org The partitioning of PBDEs is also influenced by temperature, with lower temperatures favoring the particle-bound phase. copernicus.org

Table 1: Factors Influencing Gas-Particle Partitioning of BDE-85

| Factor | Influence on BDE-85 Partitioning | Reference |

|---|---|---|

| Octanol-Air Partition Coefficient (KOA) | A key parameter in models predicting the distribution between gas and particle phases. | nih.govcopernicus.org |

| Temperature | Lower temperatures shift the equilibrium towards the particle-bound phase. | copernicus.org |

| Atmospheric Particle Characteristics | The organic matter content and surface area of particles affect sorption. | copernicus.org |

| Deposition Processes | Wet and dry deposition of particles can lead to a non-equilibrium state for BDE-85 in the atmosphere. | copernicus.orgcopernicus.org |

In aquatic systems, BDE-85 exhibits a strong tendency to partition from the water column to sediments due to its hydrophobic nature. nih.govvliz.be Sediments act as a major reservoir for PBDEs in aquatic environments. nih.gov The process of sediment-water exchange is dynamic and includes deposition of particle-bound BDE-85 from the water column to the sediment, as well as potential resuspension of contaminated sediments and diffusion from sediment porewater back into the overlying water.

The organic carbon content of the sediment is a primary factor controlling the sorption of BDE-85. nih.gov Higher organic carbon content generally leads to stronger binding of the compound to the sediment, reducing its bioavailability in the water column. nih.gov The partitioning behavior in sediment-water systems is often described by the sediment-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). nih.gov

Studies of PBDEs in various aquatic environments have consistently shown that higher brominated congeners, are more prevalent in sediments. vliz.be While BDE-85 is a tetra-brominated ether, its hydrophobic properties still lead to significant accumulation in sediments. vliz.be This accumulation in sediments can lead to long-term contamination, as these compounds can persist for extended periods. nih.gov

Similar to its behavior in aquatic sediments, BDE-85 has a high affinity for sorption to soil particles, which significantly limits its mobility in the terrestrial environment. researchgate.netdigitellinc.com The primary factors influencing the sorption of BDE-85 in soil are the organic matter content and the clay content of the soil. nih.govresearchgate.net

The strong sorption of PBDEs to soil reduces their potential for leaching into groundwater. nih.gov However, it also leads to their accumulation in the topsoil layer, where they can persist for long periods. nih.gov The degree of bromination plays a role in the sorption process, with higher brominated congeners generally exhibiting stronger sorption. nih.gov

Research using model compounds has shown that the sorption of PBDEs to soil can be largely irreversible, a phenomenon known as hysteresis. nih.gov This means that once sorbed, the compound is not easily released back into the soil solution. Humin, a highly stable component of soil organic matter, is considered a major sorbent for PBDEs in soils. nih.gov The limited mobility of BDE-85 in soil means that contamination is often localized near the source, but transport can occur through soil erosion and runoff of contaminated soil particles.

Table 2: Key Partitioning Coefficients for BDE-85 in Different Environmental Compartments

| Partition Coefficient | Description | Significance for BDE-85 | Reference |

|---|---|---|---|

| Kp (Gas-Particle) | Describes the distribution between the gas phase and atmospheric particles. | Determines atmospheric transport distance and deposition. BDE-85 is often in a non-equilibrium state. | nih.govcopernicus.org |

| Koc (Organic Carbon-Water) | Normalizes the sorption to sediment or soil based on organic carbon content. | Indicates strong binding to organic-rich soils and sediments, limiting mobility. | nih.govnih.gov |

| KOA (Octanol-Air) | Represents the partitioning between octanol (B41247) (as a surrogate for organic matter) and air. | Crucial for modeling long-range atmospheric transport and gas-particle partitioning. | nih.govcopernicus.orgcopernicus.org |

Bioaccumulation, Biotransformation, and Trophic Transfer of Bde 85 in Ecosystems

Bioaccumulation Kinetics and Factors Influencing Uptake in Organisms

The bioaccumulation of BDE-85 in organisms is a dynamic process governed by its uptake, distribution, metabolism, and elimination. The kinetics of this process determine the extent to which BDE-85 can accumulate in an organism's tissues.

Studies on PBDEs, including congeners structurally similar to BDE-85, have shown that uptake can occur through various routes, including dietary intake and direct absorption from the surrounding environment (e.g., water or sediment). In aquatic organisms, the high lipophilicity of BDE-85 facilitates its partitioning into lipid-rich tissues. The bioconcentration factor (BCF), which measures the accumulation of a chemical from water, is a key parameter in assessing bioaccumulation. For instance, BDE-47, another tetrabromodiphenyl ether, exhibits a high BCF and a long half-life in water, indicating its potential for significant bioaccumulation.

Several factors influence the uptake and bioaccumulation of BDE-85 in organisms:

Lipid Content: Organisms with higher lipid content tend to accumulate higher concentrations of lipophilic compounds like BDE-85.

Species-Specific Characteristics: Metabolic capacity, feeding habits, and physiological characteristics of an organism can significantly affect the extent of BDE-85 bioaccumulation. researchgate.net

Environmental Conditions: Factors such as temperature and organic carbon content in sediment can influence the bioavailability of BDE-85 to organisms.

The half-life of PBDEs in organisms is a critical factor in their bioaccumulation potential. While specific data for BDE-85 is limited, studies on other PBDEs have shown a wide range of half-lives depending on the congener and the organism. For example, the elimination half-life of decabromodiphenyl ether (BDE-209) in humans is relatively short, around 15 days, whereas other lower-brominated congeners are more persistent. nih.gov The half-life of BDE-85 is expected to be shorter than that of more persistent congeners but still significant enough to allow for bioaccumulation.

| Factor | Description | Impact on Bioaccumulation |

|---|---|---|

| Lipid Content | The amount of fat in an organism's tissues. | Higher lipid content generally leads to higher accumulation of lipophilic BDE-85. |

| Species-Specific Metabolism | The ability of an organism to metabolize and excrete BDE-85. | Efficient metabolism can reduce bioaccumulation, while slow metabolism increases it. researchgate.net |

| Feeding Habits | The diet of an organism. | Consumption of contaminated prey is a major route of uptake. |

| Environmental Bioavailability | The fraction of BDE-85 in the environment that is available for uptake by organisms. | Affected by sediment characteristics, organic matter content, and other environmental parameters. |

Trophic Transfer and Biomagnification through Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in a food web.

BDE-85, like other PBDEs, has been shown to undergo trophic transfer and has the potential for biomagnification. researchgate.netnih.gov Studies of various food webs, from aquatic to terrestrial ecosystems, have demonstrated the movement of PBDEs up the food chain. nih.govresearchgate.net

The biomagnification factor (BMF) is a measure of this increase in concentration from prey to predator. While specific BMFs for BDE-85 are not widely reported, research on other PBDE congeners provides insight into its likely behavior. For example, in a Lake Michigan food web, BDE-47 and BDE-100 were found to biomagnify, while BDE-209 did not. nih.govnih.gov The biomagnification potential of PBDEs can be species- and food web-specific. researchgate.netresearchgate.net For instance, some studies have shown that lower brominated PBDEs have a greater potential for biomagnification in certain food webs. researchgate.net

In terrestrial food chains, such as those involving small rodents and their predators, biomagnification of several PBDE congeners has been observed. researchgate.net The metabolic capacity of the predator plays a crucial role in determining the extent of biomagnification. researchgate.net

| Food Web | Key Organisms | Observed Biomagnification of BDEs | Reference |

|---|---|---|---|

| Lake Winnipeg Aquatic Food Web | Zooplankton, mussels, fish | Significant positive correlations between ΣPBDEs and lipid content in fish, suggesting biomagnification. | researchgate.netnih.gov |

| Lake Michigan Aquatic Food Web | Plankton, Diporeia, lake whitefish, lake trout, Chinook salmon | BDE-47 and BDE-100 biomagnified, while BDE-209 did not. | nih.govnih.gov |

| Terrestrial Food Chain (Europe) | Small rodents, predatory birds, fox | Biomagnification of several PBDE congeners (excluding BDE-28) in predatory birds. No biomagnification observed in the fox. | researchgate.net |

Biotransformation Pathways and Metabolite Formation

Biotransformation is the metabolic process by which organisms modify chemical compounds. For BDE-85, biotransformation can lead to the formation of metabolites that may have different toxicological properties than the parent compound. The primary biotransformation pathways for PBDEs include hydroxylation, methoxylation, and ether bond cleavage.

Hydroxylated PBDEs (OH-BDEs) and methoxylated PBDEs (MeO-BDEs) are common metabolites of PBDEs. nih.gov The formation of these metabolites is often mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies have shown that the position of the hydroxyl or methoxy (B1213986) group on the diphenyl ether structure can influence the toxicological properties of the metabolite. nih.gov

For BDE-85, the formation of hydroxylated metabolites has been documented. One such metabolite, 6-OH-BDE-85, has been studied for its toxic effects on zebrafish embryos, indicating that BDE-85 is metabolized to form hydroxylated derivatives in aquatic organisms. researchgate.net The formation of OH-PBDEs from PBDEs has been observed in various species, including fish and mammals. nih.govnih.gov Similarly, MeO-BDEs can be formed through the biotransformation of PBDEs or OH-PBDEs. mdpi.com

Another significant biotransformation pathway for PBDEs is the cleavage of the ether bond that links the two phenyl rings. This process results in the formation of brominated phenols (bromophenols). This metabolic route has been identified as an important pathway for PBDEs in mice. The cleavage of the ether bond can lead to the formation of various bromophenol congeners depending on the structure of the parent PBDE.

The capacity to biotransform BDE-85 varies significantly among different species. researchgate.netnih.gov These differences are largely due to variations in the expression and activity of metabolic enzymes, such as the cytochrome P450 monooxygenases. nih.gov

For example, studies comparing the biotransformation of MeO-BDEs to OH-BDEs in different fish species (rainbow trout, goldfish, and white sturgeon) revealed significant interspecies differences in the rate of metabolism, with rainbow trout showing the highest activity. nih.gov This suggests that the accumulation and potential toxicity of BDE-85 and its metabolites can differ substantially between species. The metabolic debromination ability of an organism is also a key factor affecting the concentration of PBDEs in aquatic organisms. researchgate.net

Degradation Pathways and Environmental Fate of Bde 85

Reductive Debromination Processes

Reductive debromination is a significant transformation process for polybrominated diphenyl ethers (PBDEs) in anoxic environments. This process involves the removal of bromine atoms, typically leading to the formation of lower-brominated congeners.

In oxygen-deprived environments such as deep sediments and saturated soils, anaerobic microorganisms play a crucial role in the degradation of PBDEs. nih.gov Studies have demonstrated that microbial communities in sediments and soils can utilize higher-brominated diphenyl ethers as respiratory electron acceptors, leading to their debromination. nih.govresearchgate.net This biotransformation is a key pathway for the formation of less-brominated congeners like BDE-85 from more heavily brominated parent compounds. Research using microcosms established with soils and sediments from various locations has confirmed that debromination of higher-brominated BDEs occurs, generating a range of products from hexa- to mono-BDEs. nih.gov The presence of specific bacterial species, such as those from the Dehalococcoides genus, has been linked to active debromination in many of these environments. nih.gov These findings underscore the role of anaerobic microbial activity as a significant source of more toxic and bioaccumulative congeners, including penta- and tetra-BDEs, in the environment. researchgate.net

The microbial reductive debromination of PBDEs does not occur randomly but often follows specific, sequential pathways. Higher-brominated congeners are progressively debrominated to form a series of lower-brominated intermediates. For instance, the degradation of decabromodiphenyl ether (BDE-209) in mangrove sediment has been shown to produce a cascade of products. nih.gov This sequential process can lead to the formation of BDE-85. One identified pathway involves the debromination of a hexa-BDE, such as BDE-138 (2,2',3,4,4',5'-hexabromodiphenyl ether), to the penta-BDE congener BDE-85. Subsequently, BDE-85 can be further debrominated to tetra-BDEs like BDE-66 (2,3',4,4'-tetrabromodiphenyl ether) and then to tri-BDEs such as BDE-28 (2,4,4'-tribromodiphenyl ether). nih.gov This stepwise reduction highlights BDE-85 as a key intermediate in the environmental transformation of more highly brominated flame retardants.

Table 1: Example of a Sequential Reductive Debromination Pathway

| Parent Congener | Intermediate Product | Secondary Product | Tertiary Product |

| BDE-138 | BDE-85 | BDE-66 | BDE-28 |

Photolytic Degradation Mechanisms

Photolysis, or degradation by sunlight, is another major pathway for the transformation of PBDEs in the environment, particularly in sunlit surface waters, on soil surfaces, and in atmospheric dust.

Exposure to sunlight, particularly UV radiation, can cause the cleavage of carbon-bromine bonds in PBDE molecules, a process known as photolytic debromination. nih.govnih.gov This reaction leads to the formation of lower-brominated congeners. For example, the photolysis of decabromodiphenyl ether (BDE-209) has been observed to produce a variety of nona- and octa-brominated congeners. nih.gov While studies often focus on the highly brominated BDE-209, the same principles apply to other congeners like BDE-85. Photodegradation of BDE-153 (a hexa-BDE) has been shown to produce penta-BDEs like BDE-99 and tetra-BDEs such as BDE-47, BDE-49, and BDE-66. researchgate.net Therefore, it is expected that BDE-85 would degrade into tri- and di-brominated diphenyl ethers. Besides simple debromination, photolytic processes can also lead to the formation of other photoproducts, including hydroxylated PBDEs (OH-PBDEs) and polybrominated dibenzofurans (PBDFs) through intramolecular elimination of HBr. nih.govresearchgate.net

Table 2: Potential Photolytic Degradation Products of PBDEs

| Parent Compound Class | Primary Products | Secondary Products |

| Polybrominated Diphenyl Ethers (PBDEs) | Lower-brominated PBDEs | Hydroxylated PBDEs (OH-PBDEs), Polybrominated Dibenzofurans (PBDFs) |

The rate and extent of PBDE photolysis are significantly influenced by the surrounding environmental conditions. The matrix in which the compound is found is a critical factor. For instance, photolytic degradation of BDE-209 was observed in matrices such as solvent/water mixtures, sediments, soil, and house dust. nih.gov The presence of hydrogen-donating substances, such as water or organic matter, can accelerate photodegradation by promoting debromination and hydroxylation. nih.gov The efficiency of degradation can also be affected by the type of UV radiation; for example, shorter wavelength UVB radiation may lead to faster degradation compared to UVA. nih.gov Furthermore, the degradation rate of BDE-209 in a spiked dust material exposed to sunlight was found to be greater than in a natural dust material, suggesting that the initial concentration and matrix composition can alter photolysis kinetics. nih.gov

Oxidative Degradation and Associated Byproducts

Oxidative degradation represents a third pathway for the transformation of BDE-85, involving reaction with oxidizing agents in the environment. While generally more resistant to oxidation than their hydroxylated counterparts, PBDEs can undergo oxidative transformation, leading to potentially toxic byproducts. nih.gov Studies on rodents have shown that exposure to BDE-85 can disrupt the oxidant/antioxidant balance in tissues, indicating it can participate in oxidative processes. nih.gov A significant concern with the oxidation of PBDEs is the formation of polybrominated dibenzofurans (PBDFs), which can arise from the oxidative decomposition of the diphenyl ether structure. researchgate.net The transformation rates for PBDEs themselves are relatively slow compared to their hydroxylated metabolites (OH-PBDEs), which are oxidized much more rapidly. nih.gov This suggests that once formed, OH-PBDEs are more readily transformed or excreted from biological systems than the parent PBDEs. nih.gov

Table 3: Common Chemical Compound Names Mentioned in this Article

| Abbreviation/Common Name | Full Chemical Name |

| BDE-15 | Dibromodiphenyl ether |

| BDE-17 | Tribromodiphenyl ether |

| BDE-28 | 2,4,4'-Tribromodiphenyl ether |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether |

| BDE-49 | 2,2',4,5'-Tetrabromodiphenyl ether |

| BDE-66 | 2,3',4,4'-Tetrabromodiphenyl ether |

| BDE-85 | 2,2',5,5'-Tetrabromodiphenyl ether |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether |

| BDE-138 | 2,2',3,4,4',5'-Hexabromodiphenyl ether |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether |

| BDE-209 | Decabromodiphenyl ether |

| OH-PBDEs | Hydroxylated Polybrominated Diphenyl Ethers |

| PBDFs | Polybrominated Dibenzofurans |

| PBDDs | Polybrominated Dibenzo-p-dioxins |

| TBBPA | Tetrabromobisphenol A |

| DBDPE | Decabromodiphenyl ethane |

| BTBPE | Bis(2,4,6-tribromophenoxy)ethane |

Overall Environmental Persistence and Degradation Rates of BDE-85

This compound (BDE-85) is a constituent of polybrominated diphenyl ether (PBDE) flame retardant mixtures. sigmaaldrich.com Like other PBDEs, BDE-85 is recognized for its environmental persistence. nih.gov These compounds are not easily degraded and can bioaccumulate in the tissues of organisms, magnifying their concentration across the food web. nih.gov Their lipophilic and hydrophobic properties cause them to adsorb readily to solid materials like sediments in aquatic environments. nih.gov

The persistence of PBDEs, including BDE-85, is a significant environmental concern. nih.govrestek.com While lower brominated congeners like tetra- and penta-BDEs are noted for their long lifespan in the environment, higher brominated forms tend to adsorb strongly to soils and sediments. nih.gov

Studies on the degradation of PBDEs indicate that various pathways are possible, including debromination, hydroxylation, and cleavage of the diphenyl ether bond. nih.gov For instance, the degradation of decabromodiphenyl ether (BDE-209) can lead to the formation of less brominated congeners. nih.gov One proposed degradation pathway involves the transformation of BDE-138 and BDE-154 to BDE-85 through ortho and meta debromination. nih.gov Subsequently, BDE-85 can be further degraded to BDE-66 and BDE-47 via ortho and meta debromination. nih.gov

Microbial degradation has been identified as a potential mechanism for the breakdown of PBDEs. For example, Bacillus cereus JP12 has been shown to degrade over 88% of an initial concentration of 1 mg/L of BDE-209 within 12 days. nih.gov Similarly, Enterococcus casseliflavus was able to degrade 52.2% of 1 mg/L of BDE-209 in 7 days. nih.gov Another study using a newly isolated bacterial strain, WZN-1, demonstrated a 55.15% degradation of 65 µg/L BDE-209 over a 30-day incubation period under optimized aerobic conditions. nih.gov The degradation of BDE-209 by strain WZN-1 was found to follow first-order kinetics. nih.gov

Hydrothermal treatment is another method that has been investigated for the degradation of PBDEs. Research on decabromodiphenyl ether showed that some decomposition occurred at temperatures over 200°C, with more than 99% degradation after 10 minutes at 300°C. nih.gov

Table of Research Findings on PBDE Degradation:

| PBDE Congener | Degrading Agent/Method | Initial Concentration | Degradation Rate/Efficiency | Time | Reference |

| BDE-209 | Bacillus cereus JP12 | 1 mg/L | >88% | 12 days | nih.gov |

| BDE-209 | Enterococcus casseliflavus | 1 mg/L | 52.2% | 7 days | nih.gov |

| BDE-209 | Strain WZN-1 | 65 µg/L | 55.15% | 30 days | nih.gov |

| Decabromodiphenyl ether | Hydrothermal Treatment | Not specified | >99% | 10 minutes (at 300°C) | nih.gov |

Ecotoxicological Investigations of Bde 85 in Non Human Organisms

In Vitro Ecotoxicological Studies and Cellular Responses

Receptor-Mediated Activities (e.g., Aryl Hydrocarbon Receptor (AhR) modulation)

2,2',5,5'-Tetrabromodiphenyl ether (BDE-85) is a component of polybrominated diphenyl ether (PBDE) flame retardant mixtures. Due to structural similarities with other polyhalogenated aromatic hydrocarbons known to interact with the aryl hydrocarbon receptor (AhR), there has been concern about the potential for BDE-85 and other PBDEs to exert dioxin-like toxic effects. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 (CYP) enzymes like CYP1A1. mdpi.com

Studies on various PBDE congeners have shown that they can interact with the AhR signaling pathway, often acting as antagonists. For instance, research on environmentally relevant PBDEs in rodent hepatoma cell lines demonstrated that while individual exposure to these compounds did not significantly induce AhR-EGFP or CYP1A1 activity, they did inhibit the induction of these markers by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov The inhibitory effects were found to be dependent on the dose and the degree of bromination, with lower brominated PBDEs exhibiting a stronger inhibitory effect. nih.gov This antagonism suggests that these PBDEs can interfere with the normal function of the AhR pathway, not just at the receptor-binding level but also at the level of DNA binding. nih.gov

Further research has confirmed that some PBDEs can bind to the AhR, leading to its nuclear translocation and binding to dioxin responsive elements (DREs) in the promoter region of genes like CYP1A1. nih.gov In human hepatoma cells, certain PBDEs have shown a slight agonistic effect on xenobiotic response element (XRE)-driven luciferase activity. nih.gov However, when co-exposed with TCDD, they consistently demonstrate antagonistic effects. nih.gov

The modulation of the AhR signaling pathway is a critical area of research, as this receptor is now understood to be a key regulator of immune responses. broadinstitute.orgnih.gov The discovery of selective AhR modulators (SAhRMs) that can elicit anti-inflammatory responses without triggering the canonical DRE-driven expression of CYP1A1 highlights the therapeutic potential of targeting this pathway. psu.edu

Biochemical Pathway Disruptions (e.g., oxidative stress markers, enzyme activities)

Exposure to BDE-85 has been shown to cause significant disruptions in biochemical pathways, most notably by inducing oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. nih.gov

In a study involving rodents, intraperitoneal injection of BDE-85 resulted in tissue-specific changes in the liver and brain. nih.gov The study reported alterations in oxidative stress markers, including lipid hydroperoxides, and in the activities of key antioxidant enzymes. nih.gov Specifically, changes were observed in the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), glutathione-S-transferase (GST), and catalase. nih.gov These findings point to a significant disruption of the oxidant/antioxidant equilibrium, leading to a state of oxidative stress. nih.gov

The induction of oxidative stress by PBDEs is not limited to BDE-85. Other congeners, such as BDE-47, have also been shown to induce oxidative stress and subsequent apoptosis in mouse cerebellar granule neurons both in vitro and in vivo. nih.gov The mechanisms underlying PBDE-induced oxidative stress are thought to involve the disruption of mitochondrial function. nih.gov Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which can activate cell death pathways like apoptosis. nih.govmdpi.com

In Vivo Ecotoxicological Assessments in Aquatic and Terrestrial Models

Developmental and Morphological Effects in Non-Mammalian Vertebrates (e.g., Zebrafish)

The zebrafish (Danio rerio) is a widely used model organism in ecotoxicology to assess the developmental and morphological effects of chemical compounds. Studies have shown that exposure to PBDEs can lead to a range of adverse developmental outcomes in zebrafish embryos. nih.govdeepdyve.com

Research on six different PBDE congeners revealed that those with fewer bromine atoms (BDE-28, -47, -99, and -100) induced a curved body axis in zebrafish larvae, which was often followed by mortality. nih.govdeepdyve.com In contrast, the more heavily brominated congeners, BDE-153 and BDE-183, did not produce these specific malformations. nih.govdeepdyve.com This suggests a structure-activity relationship where the degree of bromination influences the type and severity of developmental toxicity. nih.govdeepdyve.com

Exposure to PBDEs has also been linked to behavioral changes in zebrafish larvae. A concentration-dependent increase in spontaneous movement was observed, indicating an early onset of behavioral responses. nih.govdeepdyve.com For instance, BDE-28 was found to significantly increase swimming rates at earlier time points but led to decreased swimming activity later on. nih.govdeepdyve.com

Furthermore, a study on a mixture of PBDEs and their hydroxylated metabolites (OH-PBDEs) in juvenile zebrafish demonstrated significant impacts on development. nih.gov Exposure to a high-dose mixture resulted in high mortality, while a low-dose mixture and 6-OH-BDE-47 alone caused reduced body length and delayed maturation, affecting the development of the swim bladder, fins, and pigmentation. nih.gov

Physiological and Biochemical Impacts in Invertebrates and Fish

BDE-85 and other PBDEs can have significant physiological and biochemical impacts on aquatic organisms. In juvenile lake trout (Salvelinus namaycush), dietary exposure to a mixture of 13 BDE congeners, including BDE-85, led to biotransformation through debromination. nih.gov This process resulted in the formation of other BDE congeners within the fish that were not present in their food, indicating that the parent compounds were being metabolized. nih.gov

The half-lives of some BDE congeners, such as BDE-85, were found to be much lower than would be predicted based on their physical-chemical properties, which was attributed to this biotransformation. nih.gov Conversely, the half-lives of other congeners were longer than expected, likely because they were being formed as metabolites of other BDEs. nih.gov

In terms of biochemical effects, the study on lake trout also examined the activity of CYP1A enzymes and levels of free tri-iodothyronine (T3). nih.gov In rodents, exposure to BDE-85 led to a significant reduction in nerve conduction velocity and compound action potential amplitudes in isolated sciatic nerves, indicating physiological damage. nih.gov

Metabolite Ecotoxicity (e.g., Hydroxylated BDE-85 Metabolites)

The metabolites of PBDEs, particularly hydroxylated BDEs (OH-PBDEs), are of significant ecotoxicological concern as they can be more toxic than the parent compounds. researchgate.netnih.gov These metabolites can be formed through the in vivo metabolism of PBDEs or produced naturally by marine organisms like algae. researchgate.net

A study on the phenolic metabolite 6-OH-BDE-85 in zebrafish embryos demonstrated its teratogenic potential. researchgate.net Exposure to this metabolite induced developmental retardation and deformation. researchgate.net Specifically, at a concentration of 0.3 μM, it caused these effects at 48 hours post-fertilization and led to complete mortality by 96 hours post-fertilization. researchgate.net Lower concentrations resulted in a reduced hatching rate and the presence of severe edema in the unhatched larvae. researchgate.net

Table of Findings on the Ecotoxicological Effects of BDE-85 and its Metabolites

| Organism | Compound | Effect | Finding | Reference |

|---|---|---|---|---|

| Rodent (in vitro) | BDE-85 | Receptor-Mediated Activity | Antagonistic effect on TCDD-induced AhR activity. | nih.gov |

| Rodent (in vivo) | BDE-85 | Biochemical Disruption | Induced oxidative stress; altered antioxidant enzyme (SOD, GPx, GST, Catalase) activities in liver and brain. | nih.gov |

| Rodent (in vivo) | BDE-85 | Physiological Impact | Reduced sciatic nerve conduction velocity and compound action potential amplitudes. | nih.gov |

| Zebrafish (Danio rerio) | 6-OH-BDE-85 | Developmental Toxicity | Caused developmental retardation, deformation, and mortality in embryos. | researchgate.net |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound (BDE-85) |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |

| 6-OH-BDE-85 |

| BDE-28 |

| BDE-47 |

| BDE-99 |

| BDE-100 |

| BDE-153 |

| BDE-183 |

| 6-OH-BDE-47 |

| Catalase |

| Glutathione Peroxidase (GPx) |

| Glutathione-S-transferase (GST) |

| Superoxide Dismutase (SOD) |

Advanced Analytical Methodologies for Bde 85 in Environmental Research

Mass Spectrometric Detection and Quantification Methods

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels. longdom.org This precision allows for the determination of a molecule's elemental composition, providing a high degree of confidence in its identification, even in complex mixtures. longdom.orgresearchgate.net For BDE-85 analysis, gas chromatography coupled with HRMS (GC-HRMS) is a particularly selective and sensitive technique, recommended by bodies such as the U.S. Environmental Protection Agency (USEPA) for the investigation of polybrominated diphenyl ethers (PBDEs). nih.govalsglobal.com

The primary advantage of HRMS in environmental research is its ability to resolve target analytes from matrix interferences. sciex.com Environmental samples like sediment, dust, and biological tissues contain a vast number of compounds that can co-elute with BDE-85 during chromatographic separation. Low-resolution instruments may fail to distinguish between BDE-85 and an interfering compound with a very similar nominal mass, leading to false positives or inaccurate quantification. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can differentiate these, significantly improving data quality. longdom.orgresearchgate.net This capability is crucial for detecting trace levels of contaminants and elucidating their environmental pathways. longdom.org Furthermore, the high sensitivity of modern HRMS systems, like the Exactive™ GC Orbitrap™, allows for the detection of PBDEs at very low concentrations (ng/mL levels). thermofisher.com

Table 1: Key Features of HRMS for BDE-85 Analysis

| Feature | Description | Relevance to BDE-85 Analysis |

|---|---|---|

| High Mass Accuracy | Measures mass-to-charge ratio (m/z) to 3-4 decimal places (sub-ppm accuracy). researchgate.net | Allows for the determination of the elemental formula, providing unambiguous identification of BDE-85 and distinguishing it from isobaric interferences. longdom.org |

| High Resolving Power | Ability to separate ions with very small differences in m/z. | Resolves BDE-85 signals from co-eluting matrix components, reducing background noise and improving detection limits. sciex.com |

| High Sensitivity | Capable of detecting analytes at ultra-trace levels (picogram to femtogram). thermofisher.com | Essential for quantifying the low concentrations of BDE-85 typically found in environmental and biological samples. |

| Compatibility | Often coupled with Gas Chromatography (GC) for PBDE analysis. nih.govnih.gov | GC provides the necessary separation of different PBDE congeners prior to detection by HRMS. |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, or MS/MS, is another highly selective technique used for the analysis of BDE-85. youtube.com It involves two stages of mass analysis, separated by a fragmentation step. nih.govyoutube.com In a typical setup like a triple quadrupole (QqQ) mass spectrometer, the first quadrupole (Q1) acts as a mass filter to isolate a specific ion, known as the precursor ion, which corresponds to the molecule of interest (e.g., the molecular ion of BDE-85). youtube.com This isolated precursor ion is then passed into a collision cell (q2), where it is fragmented by colliding with an inert gas. youtube.comyoutube.com The resulting fragment ions, called product ions, are then analyzed by the second mass analyzer (Q3). youtube.com

This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, is exceptionally selective because it requires a compound to meet two specific mass criteria: it must have the correct precursor ion mass and it must fragment to produce the correct product ion mass. thermofisher.com This dramatically reduces chemical noise from the sample matrix and other co-eluting compounds. thermofisher.comwaters.com The characteristic fragmentation pattern of a molecule like BDE-85 serves as a structural fingerprint, further confirming its identity. nih.gov LC-MS/MS methods have also been developed, which have the advantage of avoiding the high temperatures of GC inlets that can cause thermal degradation of some higher brominated PBDEs. nih.govsciex.com

Table 2: Example Precursor and Product Ions for Tetrabromodiphenyl Ethers in MS/MS Analysis

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Description |

|---|---|---|---|

| [M]⁺ | [M-Br₂]⁺ | EI | In Electron Ionization, the molecular ion ([M]⁺) is often selected and fragments via the loss of two bromine atoms. waters.com |

Ionization Techniques (e.g., Electron Ionization, Atmospheric Pressure Photoionization, Negative Ion Chemical Ionization)

Electron Ionization (EI): This is a classic, "hard" ionization technique where high-energy electrons bombard the sample molecule, causing it to lose an electron and form a positively charged molecular ion ([M]⁺). libretexts.org The high energy also leads to extensive and reproducible fragmentation. nih.govacs.org For PBDEs, EI spectra are typically dominated by the molecular ion cluster and fragment ions corresponding to the loss of bromine atoms, most commonly Br₂ ([M-Br₂]⁺). waters.comnih.govacs.org While this fragmentation provides valuable structural information, it can sometimes be so extensive that it complicates the identification of the original molecular ion. cdc.gov

Atmospheric Pressure Photoionization (APPI): APPI is a "soft" ionization technique often used with liquid chromatography (LC-MS). nih.govsciex.com It uses photons to ionize the analyte. For PBDE analysis, it is typically operated in negative ion mode. nih.gov This method avoids the thermal degradation that can occur with GC-based methods. nih.gov In negative ion mode APPI, BDE-85 and other PBDEs can form [M-Br+O]⁻ ions, which can be used as precursor ions in MS/MS analysis. nih.gov

Negative Ion Chemical Ionization (NCI): Also known as Electron Capture Negative Ionization (ECNI), this is a "soft" and highly sensitive ionization method. nih.govcdc.gov It is particularly effective for compounds with high electron affinity, such as those containing multiple bromine atoms. cdc.gov For PBDEs with seven or fewer bromines, including BDE-85, the ECNI mass spectra are typically dominated by bromide ions (⁷⁹Br⁻ and ⁸¹Br⁻). nih.govacs.org While this provides exceptional sensitivity, a major drawback is the lack of a molecular ion, which makes it difficult to confirm the identity of the specific PBDE congener based on mass alone and increases susceptibility to interference from other brominated compounds. nih.govcdc.gov

Table 3: Comparison of Ionization Techniques for BDE-85 Analysis

| Technique | Ionization Type | Common Ions Formed | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Electron Ionization (EI) | Hard | [M]⁺, [M-Br₂]⁺ | Provides structural information from fragmentation patterns. nih.gov | Extensive fragmentation can complicate molecular ion identification. cdc.gov |

| Atmospheric Pressure Photoionization (APPI) | Soft | [M-Br+O]⁻ | Compatible with LC, avoids thermal degradation. nih.gov | May be less sensitive than NCI for some compounds. |

| Negative Ion Chemical Ionization (NCI) | Soft | Br⁻, HBr₂⁻ | Extremely high sensitivity for polyhalogenated compounds. cdc.gov | Lacks molecular ion, making identification difficult; prone to interferences. nih.govcdc.gov |

Isomer-Specific Analysis and Challenges in Concurring Congeners

BDE-85 is one of 209 possible polybrominated diphenyl ether congeners, which are isomers that differ only in the number and position of bromine atoms on the two phenyl rings. nih.gov Many of these congeners have similar physicochemical properties, which presents a significant analytical challenge, primarily due to chromatographic co-elution. nih.govcdc.gov

During gas chromatography, congeners with similar boiling points and polarities can elute from the analytical column at the same or very close retention times, resulting in overlapping or unresolved peaks. thermofisher.com For instance, the pair BDE-49 and BDE-71 are known as a "critical pair" that requires highly efficient chromatographic systems for adequate separation. thermofisher.com Similarly, BDE-154 often co-elutes with the polychlorinated biphenyl (B1667301) PBB-153, necessitating the use of long GC columns to achieve separation. cdc.gov

Failure to achieve isomer-specific separation leads to inaccurate quantification, as the detector signal represents the combined response of all co-eluting compounds. This can lead to an overestimation of BDE-85 levels if it co-elutes with other tetrabromodiphenyl ether isomers or other interfering compounds. To overcome this, researchers employ specialized GC columns (e.g., Rtx-1614) and carefully optimized temperature programs to maximize the resolution between closely eluting congeners. restek.com In cases where chromatographic separation is incomplete, high-selectivity detection methods like tandem mass spectrometry (MS/MS) can sometimes differentiate between co-eluting isomers if they produce unique product ions upon fragmentation. nih.gov

Quality Assurance and Quality Control in BDE-85 Analysis (e.g., Isotope Dilution)

For the quantitative analysis of trace contaminants like BDE-85, isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., ¹³C-labeled BDE-85) to the sample at the very beginning of the analytical procedure. nih.govnih.gov

This isotope-labeled standard is chemically identical to the native BDE-85 and therefore behaves in the same way during all subsequent steps, including extraction, cleanup, and instrumental analysis. buchem.com Any loss of the native analyte during sample preparation will be matched by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of BDE-85 in the sample can be calculated accurately, automatically correcting for recovery losses and matrix-induced effects (signal suppression or enhancement). nih.govepa.gov The use of isotope dilution negates the need for matrix spike samples, as recovery is assessed in every individual sample. epa.gov

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2,2',5,5'-Tetrabromodiphenyl ether | BDE-52 |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 2,2',4,5'-Tetrabromodiphenyl ether | BDE-49 |

| 2,3',4,4'-Tetrabromodiphenyl ether | BDE-66 |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |

| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 |

| 2,2',4,4',5,5'-Hexabromobiphenyl | PBB-153 |

| 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 |

| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 |

| Methane | CH₄ |

| Toluene | - |

| Methanol | - |

| Hexane | - |

| Dichloromethane | - |

| Isooctane | - |

| Diazomethane | - |

| Formic Acid | - |

| Ammonia | NH₃ |

| Nitrogen | N₂ |

| Helium | He |

Academic Contributions to Regulatory Frameworks and Environmental Management of Bde 85

Scientific Basis for International Chemical Conventions and Regulations (e.g., Stockholm Convention Listing of PBDEs)

The regulation of PBDEs under international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs) is built upon a substantial body of scientific research. www.gov.uk The convention aims to eliminate or restrict the production and use of substances that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. www.gov.ukwww.gov.uk The process for listing a chemical involves a rigorous scientific assessment by the POPs Review Committee (POPRC), which evaluates the substance against specific criteria outlined in Annex D of the convention. www.gov.ukwww.gov.uk

Academic studies have been instrumental in demonstrating that various PBDEs, which were used extensively as additive flame retardants in a wide array of consumer and industrial products, meet these POP criteria. britannica.com Research has established the following key characteristics for PBDEs, including the commercial mixtures containing tetrabromodiphenyl ether:

Persistence: Scientific investigations have shown that PBDEs are resistant to degradation in the environment, meaning they can remain for long periods. ospar.org

Bioaccumulation: Studies have documented that PBDEs accumulate in the fatty tissues of living organisms and biomagnify through the food web. ospar.orgresearchgate.net They have been detected in various species, from fish to marine mammals and birds, as well as in human tissues, blood, and breast milk. ospar.orgepa.govwa.gov

Toxicity: A wealth of toxicological research, primarily from animal studies, has linked PBDE exposure to a range of adverse health effects. These include neurodevelopmental toxicity, thyroid hormone disruption, and liver toxicity. ospar.orgepa.govwa.govnih.gov The neurotoxic effects are of particular concern, with studies showing impacts on learning, memory, and behavior. wa.gov

Potential for Long-Range Environmental Transport: Evidence has shown that these compounds can be transported across international borders via air, water, or migratory species, leading to their presence in remote regions far from their original sources. www.gov.uk

Based on this overwhelming scientific evidence, several commercial PBDE mixtures were listed under the Stockholm Convention. In 2009, the commercial penta-BDE and octa-BDE mixtures, which contain various congeners including tetrabromodiphenyl ethers, were added to Annex A for elimination. ospar.orgnih.gov This decision legally obligates parties to the convention to cease production and use of these chemicals and to manage stockpiles and wastes in an environmentally sound manner. nih.govrero.ch The scientific risk profile developed by the POPRC serves as the foundational document for these regulatory actions, synthesizing the available academic research into a coherent argument for global control. www.gov.ukwww.gov.uk

Research Informing Environmental Monitoring Programs and Standards (e.g., OSPAR Co-ordinated Environmental Monitoring Programme)

Scientific research is crucial for the design, implementation, and refinement of environmental monitoring programs that track the levels and trends of contaminants like BDE-85. These programs provide essential data to assess the effectiveness of regulations and identify areas of ongoing concern.

The OSPAR Commission, which governs international cooperation for the protection of the marine environment of the North-East Atlantic, provides a clear example. ospar.org Its Co-ordinated Environmental Monitoring Programme (CEMP) relies on scientific findings to select which substances to monitor and to establish meaningful assessment criteria. ospar.org

Key contributions of research to monitoring programs include:

Congener-Specific Analysis: Research has highlighted that the environmental fate and toxicity of PBDEs can vary significantly between different congeners. This has led monitoring programs like the CEMP to move towards congener-specific analysis rather than just measuring total PBDEs. This allows for a more nuanced assessment of environmental risk. ospar.org

Development of Assessment Criteria: A major challenge in environmental monitoring is interpreting the data collected. Scientific research provides the basis for developing assessment tools like Background Assessment Concentrations (BACs) and Environmental Assessment Criteria (EACs). ospar.org OSPAR uses BACs to assess whether concentrations of man-made substances are near background levels. ospar.org For several PBDE congeners, including BDE-85, a BAC of 0.05 µg/kg dry weight in sediment has been proposed and adopted for CEMP assessments. ospar.org

Matrix and Biota Selection: Research into the physicochemical properties and bioaccumulation potential of PBDEs informs the choice of environmental compartments (e.g., sediment, water) and indicator species (e.g., fish, mussels, seabirds) for monitoring. ospar.orgospar.org Since PBDEs are hydrophobic, they bind strongly to sediment and accumulate in the fatty tissues of organisms, making these the most relevant matrices for monitoring. ospar.org

Data from these scientifically informed monitoring programs have shown that while concentrations of some regulated PBDEs are stable or declining in parts of the OSPAR maritime area, they often remain above background levels, indicating persistent contamination from historical use. ospar.orgdiva-portal.org

OSPAR CEMP Assessment Criteria for Selected PBDEs in Sediment

| PBDE Congener | Proposed Background Assessment Concentration (BAC) (µg/kg dry weight) |

|---|---|

| BDE-28 | 0.05 |

| BDE-47 | 0.05 |

| BDE-66 | 0.05 |

| BDE-85 | 0.05 |

| BDE-99 | 0.05 |

| BDE-100 | 0.05 |

| BDE-153 | 0.05 |

| BDE-154 | 0.05 |

| BDE-183 | 0.05 |

| BDE-209 | 0.05 |

Source: OSPAR Commission, 2020. ospar.org

Development of Environmentally Sound Management and Remediation Strategies Based on Research Findings

The widespread contamination of soil, sediment, and water with PBDEs necessitates the development of effective management and cleanup strategies. nih.gov Academic research has been pivotal in creating and optimizing various remediation techniques by investigating the fundamental chemical and biological degradation pathways of these persistent pollutants.

The goal of these strategies is the environmentally sound management (ESM) of contaminated materials, a concept promoted by international bodies like the Basel Convention. basel.intbasel.int Research has explored a range of approaches, broadly categorized as in-situ (treating the contamination in place) and ex-situ (excavating and treating the contaminated material elsewhere). jrte.org

Scientific research has led to the development of the following remediation technologies for PBDEs:

Bioremediation: This approach uses microorganisms to break down contaminants. epa.gov Research has focused on identifying and isolating bacteria capable of reductive debromination, a process where bromine atoms are sequentially removed from the PBDE molecule, making it less toxic. nih.gov Studies have shown that genera like Dehalococcoides can extensively debrominate PBDE mixtures in contaminated soils and sediments from e-waste recycling sites. nih.gov

Phytoremediation: This strategy involves using plants to remove, degrade, or contain contaminants. researchgate.net Research has shown that certain plants can uptake PBDEs from the soil, and the presence of plants can stimulate microbial activity in the root zone (rhizosphere), enhancing the degradation of these compounds. researchgate.net

Chemical Oxidation and Reduction: Advanced Oxidation Processes (AOPs) and reductive debromination using chemical agents are promising techniques. nih.gov Research has investigated the use of nanoscale zero-valent iron (nZVI) and bimetallic nanoparticles (e.g., Ni/Fe) to degrade PBDEs in soil. researchgate.net These nanoparticles act as powerful reducing agents, effectively removing bromine atoms from the PBDE structure. researchgate.net

Thermal Treatment: High-temperature methods like thermal desorption and incineration can destroy PBDEs, although they can be energy-intensive and risk the formation of other toxic byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) if not properly controlled. www.gov.uknih.gov

Adsorption: Using materials like activated carbon to bind PBDEs can effectively remove them from water. nih.gov This is often used as a polishing step in combination with other treatment technologies.

Overview of Remediation Technologies for PBDE-Contaminated Media

| Remediation Technology | Basic Principle | Primary Research Focus |

|---|---|---|

| Bioremediation | Use of microorganisms to degrade contaminants. epa.gov | Identifying and optimizing conditions for bacteria that perform reductive debromination. nih.gov |

| Phytoremediation | Use of plants to uptake and degrade pollutants. researchgate.net | Screening plant species for uptake efficiency and enhancement of microbial degradation. researchgate.net |

| Chemical Reduction | Use of chemical agents to remove bromine atoms. researchgate.net | Developing and testing the efficacy of nanoscale bimetallic particles (e.g., Ni/Fe). researchgate.net |

| Photocatalysis | Use of light and a catalyst to break down pollutants. nih.gov | Investigating different catalysts (e.g., TiO₂) and light sources for efficient degradation. researchgate.net |

| Thermal Treatment | Use of high temperatures to destroy contaminants. nih.gov | Optimizing conditions to ensure complete destruction and prevent formation of toxic byproducts. www.gov.uk |

The selection of the most appropriate strategy depends on site-specific factors, including the type and concentration of contaminants, soil characteristics, and cost-effectiveness. Ongoing research continues to focus on combining different techniques to enhance removal efficiency and develop more sustainable and cost-effective solutions for managing the legacy of PBDE contamination. nih.gov

Q & A

Q. What analytical methods are recommended for detecting 2,2',5,5'-tetrabromodiphenyl ether in environmental and biological samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for PBDE congener-specific analysis. Standards such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) are often employed for calibration due to commercial availability (e.g., 50 μg/mL solutions in hexane) .

- Solid-Phase Extraction (SPE) with sulfuric acid treatment is effective for lipid removal in biological matrices (e.g., serum) prior to analysis .

- Quality Control: Use isotopically labeled internal standards (e.g., ¹³C-BDE-47) to correct for matrix effects and recovery losses.

Q. How does this compound behave in environmental matrices, and what factors influence its bioaccumulation?

Methodological Answer:

- Partitioning: PBDEs exhibit high log Kow values (~6–8), favoring accumulation in lipid-rich tissues .

- Temporal Trends: While direct data on this compound is limited, studies on BDE-47 in marine mammals show doubling times of ~5–7 years in Arctic regions .

- Bioaccumulation Factors (BAFs): Measured BAFs for tetra- to hexa-BDEs in fish range from 10⁴ to 10⁵, driven by metabolic stability and lipophilicity .

Q. What are the established toxicological endpoints for this compound in animal models?

Methodological Answer:

- Hepatotoxicity: Rodent studies on BDE-47 report liver enlargement and histopathological changes at doses ≥1 mg/kg/day .

- Thyroid Disruption: PBDEs interfere with thyroid hormone transport (e.g., reduced T4 levels) via competitive binding to transthyretin .

- Developmental Toxicity: Neurobehavioral deficits (e.g., hyperactivity) are observed in mice exposed during critical postnatal periods .

Advanced Research Questions

Q. What metabolic pathways are involved in the biotransformation of this compound, and how do they differ between species?

Methodological Answer:

- Oxidative Metabolism: Hydroxylation via cytochrome P450 enzymes (e.g., CYP2B6) generates reactive intermediates, which may form covalent adducts with macromolecules .

- Species-Specific Excretion: Mice excrete hydrophilic metabolites (e.g., glucuronides) in urine (~33% of dose), whereas rats retain >85% of the parent compound in adipose tissue .

- Methodological Note: Use ¹⁴C-labeled compounds to track metabolite distribution and covalent binding in tissues .

Q. How can pharmacokinetic models address data gaps in prenatal exposure assessment for this compound?

Methodological Answer:

- Life-Course Pharmacokinetic Models: Back-extrapolate prenatal levels using maternal/child serum data. For example, Super Learner algorithms predict prenatal BDE-47 concentrations from postnatal measurements with <20% error .

- Key Variables: Incorporate lipid-adjusted serum levels, maternal age, and lactation status to refine predictions .

Q. How do researchers reconcile discrepancies in reported environmental concentrations of PBDEs, including this compound?

Methodological Answer:

- Source Apportionment: Principal Component Analysis (PCA) of congener profiles (e.g., BDE-47 vs. BDE-153) helps distinguish industrial vs. environmental degradation sources .

- Geographic Variability: North American PBDE levels are 10× higher than European levels due to differences in regulatory policies .

Q. What experimental designs are recommended to assess neurodevelopmental effects of this compound?

Methodological Answer:

- Critical Exposure Windows: Administer doses during gestational days 10–21 or postnatal days 3–21 in rodents to mimic human developmental stages .

- Behavioral Assays: Use Morris water maze or open-field tests to quantify learning deficits and hyperactivity .

- Biomarkers: Measure synaptic protein expression (e.g., synaptophysin) in hippocampal tissue .

Q. How do inter-species differences in PBDE metabolism impact extrapolation of toxicity data to humans?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.